molecular formula C19H18FN5O4S3 B2410927 4-(dimethylsulfamoyl)-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392298-76-9

4-(dimethylsulfamoyl)-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2410927
CAS RN: 392298-76-9
M. Wt: 495.56
InChI Key: AJSPYNHQUKTHEV-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C19H18FN5O4S3 and its molecular weight is 495.56. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

Compounds containing elements of the chemical structure, such as sulfonamide groups and thiadiazole, have been studied for their application in photodynamic therapy (PDT). For example, zinc phthalocyanine derivatives substituted with benzenesulfonamide and containing thiadiazole groups have shown high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in the treatment of cancer through PDT. These compounds exhibit good fluorescence properties and appropriate photodegradation quantum yield, critical for effective PDT applications (Pişkin, Canpolat, & Öztürk, 2020).

Fluorogenic Reagents for Thiol Detection

Derivatives related to the compound's structure have been utilized as fluorogenic reagents for selective and sensitive detection of thiols. For instance, 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole has been synthesized for thiol-specific detection, exhibiting intense fluorescence upon reaction, useful in biological and chemical analysis (Toyo’oka, Suzuki, Saito, Uzu, & Imai, 1989).

Synthesis of Antimicrobial Compounds

Compounds with similar structural motifs have been synthesized for antimicrobial screening. For example, fluoro-substituted sulphonamide benzothiazole compounds have been prepared and evaluated for their antimicrobial activity, showing promising results against various microbial strains. These studies suggest potential avenues for developing new antimicrobial agents (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).

Inhibition of Tumor-associated Enzymes

Halogenated sulfonamide derivatives, including structures analogous to 4-(dimethylsulfamoyl)-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide, have been investigated as inhibitors of the tumor-associated carbonic anhydrase IX enzyme. These studies highlight the potential of such compounds in designing inhibitors for targeted cancer therapy, indicating a broader application in medicinal chemistry (Ilies et al., 2003).

Molecular Electronics and Solar Cells

Related compounds, especially those with sulfonamide and thiadiazole groups, have been explored in the context of molecular electronics and photovoltaic applications. For instance, the incorporation of dimethyl sulfoxide into polymer solutions has been used to adjust the morphology of solar cells, leading to improved device performance. This suggests that compounds with similar functionalities might find applications in developing new materials for energy conversion and storage (Chu et al., 2011).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O4S3/c1-25(2)32(28,29)13-9-7-12(8-10-13)17(27)22-18-23-24-19(31-18)30-11-16(26)21-15-6-4-3-5-14(15)20/h3-10H,11H2,1-2H3,(H,21,26)(H,22,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSPYNHQUKTHEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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